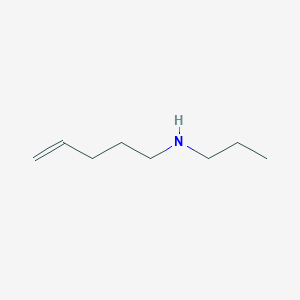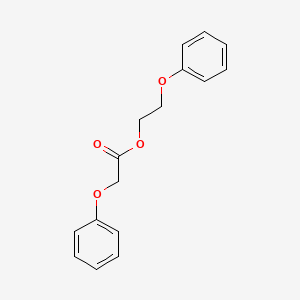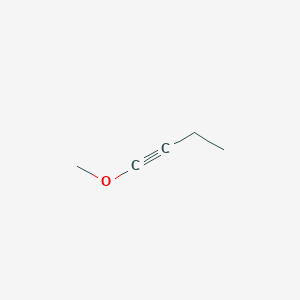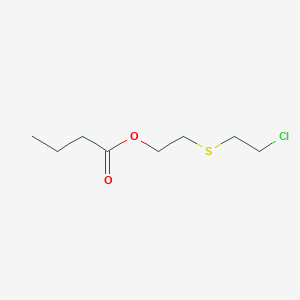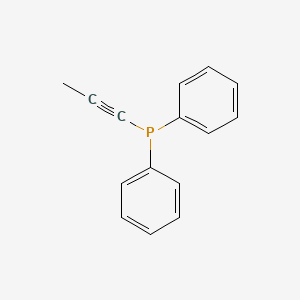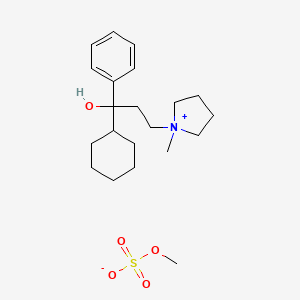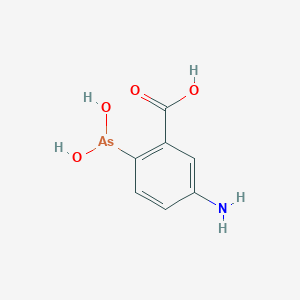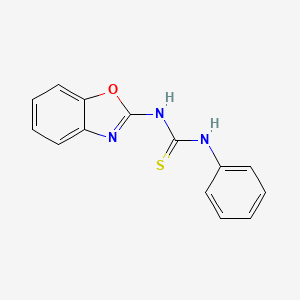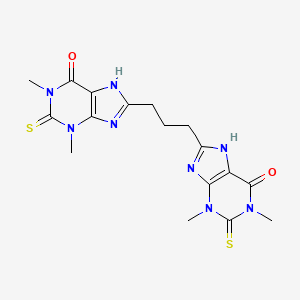
Theophylline, 8,8'-trimethylenebis(2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8,8’-trimethylenebis(2-thio-) is a chemical compound with the molecular formula C17H20N8O2S2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of two theophylline units connected by a trimethylene bridge and two sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8,8’-trimethylenebis(2-thio-) typically involves the reaction of theophylline with a trimethylene bis-thiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the coupling of the theophylline units through the trimethylene bridge.
Industrial Production Methods
Industrial production of Theophylline, 8,8’-trimethylenebis(2-thio-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or research applications.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8,8’-trimethylenebis(2-thio-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Theophylline, 8,8’-trimethylenebis(2-thio-).
Aplicaciones Científicas De Investigación
Theophylline, 8,8’-trimethylenebis(2-thio-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thioethers and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Theophylline, 8,8’-trimethylenebis(2-thio-) involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, and the reduction of inflammation. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
Theophylline, 8,8’-trimethylenebis(2-thio-) is unique due to its structure, which features two theophylline units connected by a trimethylene bridge and two sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6466-29-1 |
|---|---|
Fórmula molecular |
C17H20N8O2S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
8-[3-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)propyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H20N8O2S2/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
Clave InChI |
CKNRZZMPKSYJCP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






